5-hydroxybenzo[d]oxazol-2(3H)-one
Overview
Description
5-Hydroxybenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core structure. Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmacologically active substances and natural compounds
Mechanism of Action
Target of Action
Similar compounds such as benzothiazole-hydrazone derivatives have shown significant anticonvulsant potential, suggesting that they may exert their action via voltage-gated sodium channels (vgscs) .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with their targets, possibly vgscs, leading to changes in the electrical activity of neurons .
Biochemical Pathways
Related compounds have been found to inhibit quorum sensing pathways in bacteria . Quorum sensing is a bacterial cell-cell communication system that responds to changes in cell-population density .
Result of Action
Related compounds have demonstrated significant anticancer activity against a panel of human cancer cell lines . They have also shown promising anticonvulsant potential .
Biochemical Analysis
Biochemical Properties
5-Hydroxybenzo[d]oxazol-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the enzyme activities, thereby affecting the overall oxidative stress levels in cells. Additionally, this compound can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to protect against amyloid-induced toxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway . This modulation leads to increased cell survival and reduced apoptosis. Furthermore, it affects the expression of genes involved in oxidative stress responses and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition results in increased levels of acetylcholine, enhancing neurotransmission. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained modulation of oxidative stress responses and inflammation in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate . These interactions help in maintaining cellular redox balance and supporting anabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can sequester this compound, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. These localizations are essential for its role in modulating cellular processes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxybenzo[d]oxazol-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with carbonyl compounds under acidic conditions . Another method includes the use of rhodium-catalyzed coupling-cyclization reactions of isocyanides with 2-azidophenyloxyacrylates . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves environmentally benign protocols. For instance, selective mono-halogenation using urea-hydrogen peroxide complexes and hydrochloric or hydrobromic acid has been reported to be efficient and green, yielding high purity products in a short time .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of catalysts.
Major Products
The major products formed from these reactions include halogenated derivatives, quinones, and various substituted benzoxazoles .
Scientific Research Applications
5-Hydroxybenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: Shares the core structure but lacks the hydroxy group.
2-Substituted Benzoxazole Derivatives: These compounds have various substituents at the 2-position, which can significantly alter their biological activities.
Oxazol-5(4H)-ones: These compounds are structurally similar but differ in the position of the nitrogen and oxygen atoms.
Uniqueness
5-Hydroxybenzo[d]oxazol-2(3H)-one is unique due to its specific hydroxy group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Biological Activity
5-Hydroxybenzo[d]oxazol-2(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized by a benzoxazole core structure, which is known for its pharmacological significance. The compound plays a crucial role in various biochemical reactions and interacts with enzymes, proteins, and other biomolecules, influencing their activity and function.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : It has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission, thereby potentially enhancing cholinergic signaling.
- Modulation of Signaling Pathways : The compound has protective effects against amyloid-induced toxicity in neuronal cells by modulating the Akt/GSK-3β/NF-κB signaling pathway.
- Antimicrobial and Anticancer Properties : Similar compounds have demonstrated significant anticancer activity against various human cancer cell lines, including breast, lung, liver, and colorectal cancers .
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on cancer cells. For instance:
- Cell Lines Tested : The compound has been tested against several cancer cell lines such as MCF-7 (breast), A549 (lung), and HepG2 (liver), showing varying degrees of cytotoxicity .
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 10 | Bernard et al., 2014 |
A549 | 15 | Chung et al., 2015 |
HepG2 | 12 | Kakkar et al., 2018 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated:
- Tested Strains : The compound was screened against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) with minimal inhibitory concentrations (MIC) recorded .
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Bacillus subtilis | 50 | Reddy et al., 2016 |
Escherichia coli | 40 | Kakkar et al., 2018 |
Case Studies
- Neuroprotective Effects : In a study focused on Alzheimer’s disease models, the compound demonstrated neuroprotective properties by inhibiting oxidative stress pathways and promoting cell survival in neuronal cultures.
- Acute Liver Injury Model : Another study investigated its protective effects against LPS/D-GalN-induced acute liver injury in mice. The results indicated that the compound ameliorated liver damage by inhibiting TLR4/NF-kB signaling pathways .
Properties
IUPAC Name |
5-hydroxy-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUICLNAZOIKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581487 | |
Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54209-92-6 | |
Record name | 5-Hydroxy-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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